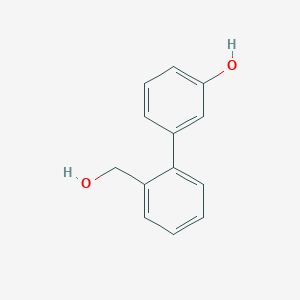
2-(4-Fluoro-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methylphenyl)phenol, 95% (hereinafter referred to as FMMP) is a synthetic compound that has a wide range of applications in the scientific research and industrial fields. It is a colorless to pale yellow powder with a melting point of 97-98°C and a boiling point of 293-294°C. FMMP is used in a variety of applications, including as a reagent in organic synthesis, as a component in pharmaceuticals, and as a catalyst in chemical reactions. In addition, FMMP has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
FMMP has a wide range of applications in the scientific research field. It is used in organic synthesis as a reagent for the synthesis of various compounds, such as anilines, phenols, and amines. It is also used as a catalyst in chemical reactions, such as the Knoevenagel condensation. In addition, FMMP has been studied for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of FMMP is not fully understood. However, it is believed that FMMP acts as an inhibitor of enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters. In addition, FMMP has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMP have not been fully studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of neurotransmitters, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, FMMP has been shown to have antioxidant and anti-inflammatory properties, as well as to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using FMMP in lab experiments is its low cost and availability. FMMP is readily available from chemical suppliers and is relatively inexpensive compared to other reagents and catalysts. However, FMMP is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures. Additionally, FMMP is not suitable for use in experiments involving dangerous or toxic substances.
Orientations Futures
Future research on FMMP should focus on its biochemical and physiological effects, as well as its potential applications in biochemistry and physiology. Additionally, further research should be conducted on the mechanism of action of FMMP and its potential applications in organic synthesis. In addition, further research should be conducted on the advantages and limitations of using FMMP in lab experiments, as well as its potential applications in industrial processes. Finally, further research should be conducted on the potential toxicity of FMMP and its potential effects on human health.
Méthodes De Synthèse
FMMP can be synthesized in a two-step process. The first step involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride in acetic acid to form the intermediate, 4-fluoro-3-methylbenzylhydroxylamine hydrochloride. The second step involves the reaction of the intermediate with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product, FMMP.
Propriétés
IUPAC Name |
2-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEXXSTZXBAKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683449 |
Source


|
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
742058-84-0 |
Source


|
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)





